5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide
Description
The compound 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide features a unique heterocyclic framework combining oxazole, pyrazole, and thiophene moieties. Key structural attributes include:
- A 1,2-oxazole core substituted with a cyclopropyl group at position 3.
- A carboxamide linker connecting the oxazole to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-ylmethyl group.
- The pyrazole ring is functionalized with a methyl group and a thiophen-2-yl substituent.
Properties
IUPAC Name |
5-cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20-11(7-12(18-20)15-3-2-6-23-15)9-17-16(21)13-8-14(22-19-13)10-4-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCDONAGGYBIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydride or acids like trifluoroacetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Oxazole vs. Thiazole Derivatives
The target compound’s oxazole core differs from thiazole-based analogues (e.g., thiazol-5-ylmethyl derivatives in ) by replacing sulfur with oxygen.
Pyrazole vs. Pyridine Analogues
The pyrazole moiety in the target compound contrasts with pyridine rings (e.g., GSK2830371 in ).
Substituent Analysis
Cyclopropyl Group
The cyclopropyl substituent in the target compound and GSK2830371 () enhances metabolic stability by resisting oxidative degradation. However, its placement on an oxazole (target) versus a thiophene-carboxamide (GSK2830371) may modulate steric effects in target binding .
Thiophene vs. Thiazole Side Chains
The thiophen-2-yl group in the target compound contributes π-π stacking interactions, akin to thiazole derivatives (). However, thiophene’s lack of a nitrogen atom reduces hydrogen-bonding versatility compared to thiazole .
Pharmacological and Physicochemical Profiles
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ≈ 316.07 g/mol (C15H16N4O2S).
- GSK2830371 : Molecular weight = 461.02 g/mol ().
The target’s lower molecular weight may improve membrane permeability but reduce solubility compared to bulkier analogues like GSK2830371 .
| Compound | Molecular Weight (g/mol) | Key Heterocycles |
|---|---|---|
| Target Compound | ~316.07 | Oxazole, Pyrazole, Thiophene |
| GSK2830371 | 461.02 | Thiophene, Pyridine |
| Thiazole Derivatives | Not reported | Thiazole |
Biological Activity
5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be described by the following IUPAC name:
- IUPAC Name : 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 270.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have demonstrated that derivatives of oxazole compounds, including those similar to 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide, show significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating promising anticancer potential .
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects appears to involve:
- Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
Case Studies
Several studies have focused on the biological activity of compounds related to or derived from oxazole derivatives:
Case Study 1: Anticancer Effects
In a study evaluating various oxazole derivatives, compounds similar to 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide were found to exhibit higher cytotoxic activity compared to standard chemotherapeutics like doxorubicin. The study reported:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | MEL-8 | 2.41 |
| Doxorubicin | MCF-7 | 10.0 |
Case Study 2: Enzyme Inhibition
Further research indicated that the compound could selectively inhibit certain enzymes involved in cancer progression, such as carbonic anhydrases (hCA IX and XII), at nanomolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
